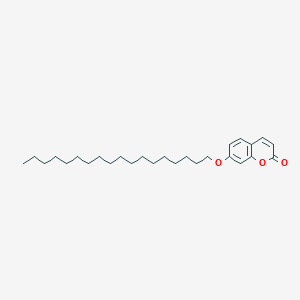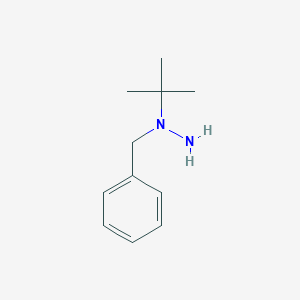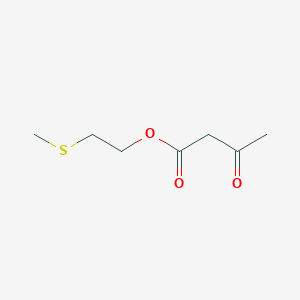
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate typically involves the reaction of cyclopentanone with methylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopentanone is reacted with methylamine to form an imine intermediate.
- The imine intermediate is then reacted with carbon disulfide to form the carbodithioate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate exerts its effects depends on its specific interactions with molecular targets. The carbodithioate group can interact with various enzymes or receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-2-(methylimino)cyclohexane-1-carbodithioate: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
Ethyl (2E)-2-(ethylimino)cyclopentane-1-carbodithioate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methyl (2E)-2-(methylimino)cyclopentane-1-carbodithioate is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
| 90550-32-6 | |
Fórmula molecular |
C8H13NS2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
methyl 2-methyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h6H,3-5H2,1-2H3 |
Clave InChI |
ADSBHZONZVGLHG-UHFFFAOYSA-N |
SMILES canónico |
CN=C1CCCC1C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)







